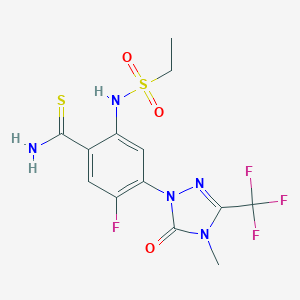

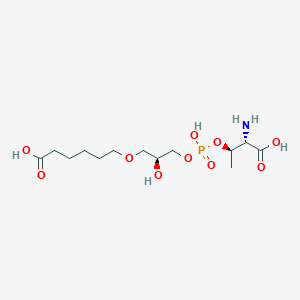

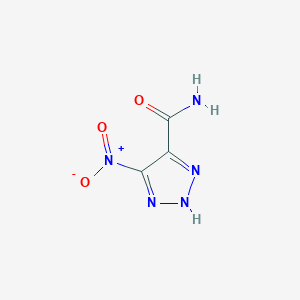

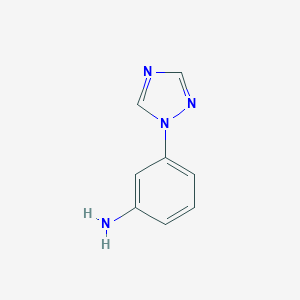

3-(1H-1,2,4-Triazol-1-yl)aniline

Descripción general

Descripción

3-(1H-1,2,4-Triazol-1-yl)aniline is a compound that is structurally related to the 1,2,4-triazole family, which is known for its diverse range of biological activities and applications in various fields of chemistry. Although the provided papers do not directly discuss 3-(1H-1,2,4-Triazol-1-yl)aniline, they do provide insights into similar triazole derivatives and their chemical properties, synthesis, and potential applications.

Synthesis Analysis

The synthesis of triazole derivatives can be achieved through various methods. For instance, the ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides is an environmentally benign protocol for C–N bond formation, producing N2 gas as the sole byproduct . Another method involves the pseudo-four component click synthesis of dibenzylated 1,2,3-triazoles derived from aniline, which yields a mixture of mono- and dibenzylated 1,2,3-triazoles . Additionally, a copper-mediated synthesis of 1,2,3-triazoles from N-tosylhydrazones and anilines has been reported, providing azide-free access to 1,2,3-triazoles with high efficiency under mild conditions .

Molecular Structure Analysis

The molecular structure and properties of triazole derivatives can be characterized using various spectroscopic and computational methods. For example, the molecular structure, electronic properties, and vibrational spectra of a novel potential anti-inflammatory agent, 3-(adamantan-1-yl)-4-ethyl-1H-1,2,4-triazole-5(4H)thione, were investigated using DFT/B3LYP calculations, FT-IR, FT-Raman, and NMR spectroscopy . Similarly, the molecular structure of 4-(3-(1H-imidazol-1-yl)propyl)-5-p-tolyl-2H-1,2,4-triazol-3(4H)-one was characterized by NMR, IR, and single-crystal X-ray diffraction, with theoretical calculations supporting the experimental data .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to their reactive sites. For instance, the reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles was tested by treatment with a p-substituted benzyl chloride, yielding dibenzylated derivatives . The copper-mediated synthesis mentioned earlier involves cyclization through C–N and N–N bond formation . Additionally, triazole-based Schiff bases have been found to selectively detect toxic aromatic amines such as aniline, utilizing hydrogen bonding and slow removal of corresponding hydrogens .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be deduced from their molecular structure and reactivity. For example, the molecular properties like dipole moment, polarizability, and hyperpolarizability of triazole compounds have been calculated to gain insight into their characteristics . The molecular electrostatic potential, frontier molecular orbitals, and band gap energies can also be determined using computational methods, which are useful for predicting reactivity and identifying reactive sites on the molecule . Furthermore, the solvency effects on the energetic behavior of triazole compounds have been examined, indicating that the total energy decreases with increasing polarity of the solvent .

Aplicaciones Científicas De Investigación

Synthesis of 1-Substituted 3-Amino-1H-1,2,4-Triazoles

Shen and Zhang (2015) developed a method for synthesizing 1-substituted 3-amino-1H-1,2,4-triazoles, highlighting the potential of 3-(1H-1,2,4-Triazol-1-yl)aniline in generating various derivatives through a one-pot process. This synthesis method could be significant for producing compounds with varied applications in pharmaceuticals and materials science (Shen & Zhang, 2015).

Azo Dye Synthesis

Al-Sheikh et al. (2014) described the synthesis of new 1,2,4-triazole colorants by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with diazotized aniline derivatives. These azo dyes demonstrate potential in colorant applications, indicating the role of triazole derivatives like 3-(1H-1,2,4-Triazol-1-yl)aniline in dye chemistry (Al-Sheikh et al., 2014).

Photoluminescent Copper(I) Complexes

Manbeck, Brennessel, and Eisenberg (2011) explored heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands. Their study demonstrates the use of 3-(1H-1,2,3-triazol-1-yl)aniline derivatives in creating photoluminescent materials, potentially useful in lighting and display technologies (Manbeck, Brennessel, & Eisenberg, 2011).

Microwave-Assisted Synthesis of Triazol-5-one Derivatives

Kahveci, Özil, and Serdar (2008) conducted microwave-assisted synthesis of 1,2,4-triazol-5-one derivatives using aniline, including 3-(1H-1,2,4-Triazol-1-yl)aniline. This process exemplifies the role of triazole derivatives in creating compounds with potential applications in pharmaceuticals and agrochemicals (Kahveci, Özil, & Serdar, 2008).

Ruthenium-Catalyzed Intermolecular C–H Amidation

Wang et al. (2016) reported the synthesis of 2-(2H-1,2,3-triazole-2-yl)aniline derivatives through ruthenium-catalyzed intermolecular C–H amidation. This technique, involving 3-(1H-1,2,4-Triazol-1-yl)aniline, showcases its utility in creating novel organic compounds, which could have implications in drug discovery and material science (Wang et al., 2016).

Safety And Hazards

3-(1H-1,2,4-Triazol-1-yl)aniline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .

Propiedades

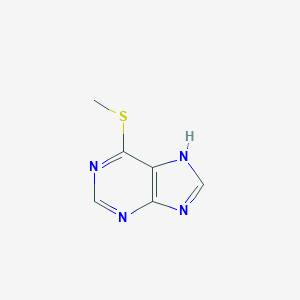

IUPAC Name |

3-(1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHJDIAWBVPZFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634566 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-Triazol-1-yl)aniline | |

CAS RN |

176032-78-3 | |

| Record name | 3-(1H-1,2,4-Triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.